molecular formula C29H29N3O7 B5078517 3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5078517
M. Wt: 531.6 g/mol
InChI Key: WDINUCGUCYAZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure features two distinct aromatic substituents: a 3,4-dimethoxyphenyl group at position 3 and a 3-ethoxy-4-hydroxy-5-nitrophenyl group at position 11. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including anticancer and enzyme-modulating effects .

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-ethoxy-4-hydroxy-5-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O7/c1-4-39-26-15-18(12-22(29(26)34)32(35)36)28-27-21(30-19-7-5-6-8-20(19)31-28)11-17(13-23(27)33)16-9-10-24(37-2)25(14-16)38-3/h5-10,12,14-15,17,28,30-31,34H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDINUCGUCYAZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name (CAS/Reference) Position 3 Substituent Position 11 Substituent Key Functional Groups
Target Compound 3,4-dimethoxyphenyl 3-ethoxy-4-hydroxy-5-nitrophenyl -OCH₃, -OCH₂CH₃, -OH, -NO₂
10-Acetyl-11-(3-nitrophenyl)-3-phenyl- (CAS 424804-13-7, ) Phenyl 3-nitrophenyl -NO₂, acetyl (electron-withdrawing)
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl] (CAS 296246-62-3, ) 4-methoxyphenyl 4-(trifluoromethyl)phenyl -CF₃ (lipophilic), -OCH₃
11-(6-Chloro-4-oxochromen-3-yl)-3-(3,4-dimethoxyphenyl) (CAS 347352-75-4, ) 3,4-dimethoxyphenyl 6-chloro-4-oxochromen-3-yl -Cl, ketone (polarizable)
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl (CAS 353477-62-0, ) 3,3-dimethyl 3,4-dimethoxyphenyl + 4-bromobenzoyl -Br, benzoyl (planar aromatic)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-nitro group (-NO₂) enhances electrophilicity compared to analogs with methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups .
  • Steric Effects : Bulky substituents like 4-bromobenzoyl () or trifluoromethyl () may hinder conformational flexibility compared to the target compound’s smaller ethoxy group .

Bioactivity and Molecular Interactions

While direct bioactivity data for the target compound are lacking, insights can be extrapolated from related studies:

  • Anticancer Potential: Analog 4b (), featuring a thiophene substituent, showed moderate activity against cancer cell lines via BIR domain targeting (IC₅₀ = 12 µM). The target compound’s nitro group may enhance DNA intercalation or enzyme inhibition .
  • Structural Similarity to SAHA : highlights that analogs with ~70% Tanimoto similarity to SAHA (a histone deacetylase inhibitor) exhibit comparable pharmacokinetic properties. The target compound’s hydroxyl and nitro groups may mimic SAHA’s zinc-binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.